molecular formula C6H4BBrCl2O2 B14032396 (2-Bromo-4,5-dichlorophenyl)boronic acid

(2-Bromo-4,5-dichlorophenyl)boronic acid

Cat. No.: B14032396
M. Wt: 269.71 g/mol
InChI Key: KZHBYBFJZBMVJJ-UHFFFAOYSA-N
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Description

(2-Bromo-4,5-dichlorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of bromine and chlorine atoms on the phenyl ring enhances its reactivity and makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4,5-dichlorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-4,5-dichlorobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,5-dichlorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide, sodium periodate

Major Products Formed

    Biaryl Compounds: Formed via Suzuki–Miyaura coupling

    Phenols: Formed via oxidation of the boronic acid group

    Substituted Phenyl Derivatives: Formed via nucleophilic substitution reactions

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-dichlorophenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenylboronic acid
  • 2-Bromophenylboronic acid
  • 2,5-Dichlorophenylboronic acid

Uniqueness

(2-Bromo-4,5-dichlorophenyl)boronic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which enhances its reactivity and versatility in various chemical transformations. This makes it a valuable reagent in the synthesis of complex organic molecules and biologically active compounds .

Properties

Molecular Formula

C6H4BBrCl2O2

Molecular Weight

269.71 g/mol

IUPAC Name

(2-bromo-4,5-dichlorophenyl)boronic acid

InChI

InChI=1S/C6H4BBrCl2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H

InChI Key

KZHBYBFJZBMVJJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1Br)Cl)Cl)(O)O

Origin of Product

United States

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